Fmoc-D-Arg-OH

説明

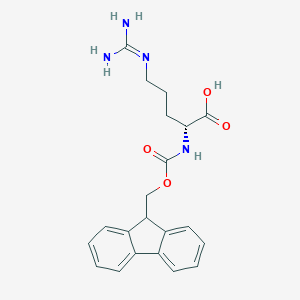

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBUCBXGDWWXNY-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427036 | |

| Record name | Fmoc-D-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130752-32-8 | |

| Record name | Fmoc-D-Arg-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing D Amino Acids in Modern Peptide Science

While L-amino acids are the canonical building blocks of proteins in most living organisms, their stereoisomers, D-amino acids, have garnered significant attention in contemporary peptide science for their unique properties and applications. The incorporation of D-amino acids, such as D-arginine, into peptide chains can confer remarkable resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This enhanced stability is a critical attribute for the development of therapeutic peptides with improved pharmacokinetic profiles and longer in vivo half-lives.

Foundational Principles of Fmoc Protecting Group Chemistry in Peptide Synthesis

The synthesis of peptides with a defined sequence requires the temporary protection of the alpha-amino group of each amino acid to prevent unwanted side reactions during the coupling process. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique chemical properties.

Introduced by Carpino and Han in 1970, the Fmoc group is renowned for its base lability. peptide.com It remains stable under the acidic conditions often used to remove side-chain protecting groups, but it is readily and cleanly cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality is a key advantage of the Fmoc/tBu (tert-butyl) strategy in SPPS, allowing for the selective deprotection of the N-terminus without disturbing the acid-labile protecting groups on the amino acid side chains or the linker attaching the peptide to the solid support.

The cleavage of the Fmoc group proceeds via a β-elimination mechanism, generating a dibenzofulvene-piperidine adduct. The formation of this adduct can be monitored spectrophotometrically, providing a real-time method to ensure the completion of the deprotection step before the addition of the next amino acid. This feature has been instrumental in the automation of peptide synthesis.

Key Features of Fmoc Chemistry in SPPS:

| Feature | Description |

| Protection | The Fmoc group is attached to the α-amino group of the amino acid. |

| Deprotection | The Fmoc group is removed by treatment with a mild base, typically 20% piperidine in DMF. |

| Mechanism | β-elimination reaction. |

| Byproduct | Dibenzofulvene-piperidine adduct, which is UV-active and allows for reaction monitoring. |

| Orthogonality | Compatible with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt). |

Historical Development and Evolution of D Arginine Derivatives in Research

Enantioselective Synthesis Pathways for Fmoc-D-Arginine

Guanidino Side Chain Protection Architectures

Synthesis of Fmoc-D-Arg(Boc)2-OH

Fmoc-D-Arg(Boc)2-OH is a derivative of D-arginine where both the α-amino group and the guanidino group are protected. The synthesis typically involves guanylation of an ornithine precursor followed by protection. One reported method for preparing related arginine derivatives, such as Fmoc-Arg(omega,omega)'(Boc)2-OH, starts from ornithine derivatives and utilizes protected guanidine (B92328) reagents like N,N'-di-Boc-S-methylisothiourea researchgate.net. Alternatively, it can be prepared by guanylation of a copper(II)-ornithine complex followed by N-protection using either 9-fluorenylmethyl succinimidylcarbonate or di-t-butyl-dicarbonate, yielding products in the range of 65-73% over two steps researchgate.net.

Stereochemical Control and Purity Maintenance During Synthesis

Maintaining the correct stereochemistry (D-configuration for this compound) and high enantiomeric purity is paramount in peptide synthesis. The enantiomeric purity of Fmoc-protected amino acids is typically assessed using chiral High-Performance Liquid Chromatography (HPLC) phenomenex.comnih.gov. For instance, Fmoc-D-Arg(Pbf)-OH is commercially available with specified enantiomeric purity of ≥99.5% (a/a) sigmaaldrich.com or ≤0.5% L-Enantiomer matrix-innovation.com. High enantiomeric excess (ee) is crucial, as stereoisomeric impurities can lead to unwanted toxicological or pharmacological effects nih.gov. Analytical techniques like chiral HPLC are essential for verifying the stereochemical purity of the synthesized this compound and its derivatives phenomenex.comnih.gov.

Optimization of Synthetic Protocols for Research Scale

Optimization of synthetic protocols aims to improve yield, purity, efficiency, and cost-effectiveness for research-scale production. This involves fine-tuning reaction conditions, reagent stoichiometry, and purification methods.

Reaction Conditions and Yield Enhancement in this compound Production

The synthesis of this compound and its protected forms, such as Fmoc-D-Arg(Pbf)-OH, involves multiple steps, each requiring optimized conditions for maximum yield and purity. For example, the synthesis of Fmoc-Arg(Pbf)-OH often begins with the esterification of arginine's carboxyl group, commonly using methanol (B129727) or ethanol (B145695) under acidic conditions chemicalbook.comgoogle.com. This is followed by protection steps for the amino and guanidino groups. The introduction of the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, a common protection for the guanidino moiety, is a critical step. Optimized conditions for Pbf protection often involve using acetone (B3395972) or THF as solvents with potassium carbonate as a base at temperatures between 40-45°C, achieving quantitative conversion google.com.

Table 1: Key Reaction Conditions and Yields in Fmoc-D-Arg(Pbf)-OH Synthesis Steps

| Step | Reagents/Conditions | Typical Yield | Purity Achieved | Reference |

| Esterification | HCl in methanol/ethanol chemicalbook.comgoogle.com | >95% | Not specified | chemicalbook.comgoogle.com |

| Boc Protection | (Boc)₂O, NaHCO₃, THF chemicalbook.comgoogle.com | Not specified | Not specified | chemicalbook.comgoogle.com |

| Pbf Protection | PBF-Cl, K₂CO₃, Acetone/THF, 40-45°C google.com | Quantitative | Not specified | google.com |

| Boc Deprotection | 3N HCl/ethyl acetate (B1210297) chemicalbook.comgoogle.com or TFA/DCM | Not specified | Not specified | chemicalbook.comgoogle.com |

| Saponification | NaOH (10N), Ethanol, pH 11-12 chemicalbook.comgoogle.com | 85-88% | Not specified | chemicalbook.comgoogle.com |

| Fmoc Protection | Fmoc-Osu, Na₂CO₃, Water/THF, 15-20°C, pH 8-9 chemicalbook.comgoogle.com | Not specified | Not specified | chemicalbook.comgoogle.com |

| Overall Synthesis (Fmoc-D-Arg(Pbf)-OH) | Optimized protocols | Not specified | ≥98.5% (HPLC) sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comchemicalbook.comgoogle.comcem.comsigmaaldrich.com |

| Overall Synthesis (Fmoc-D-Arg(Pbf)-OH) | Optimized protocols | Not specified | ≥99.5% (HPLC) sigmaaldrich.comchemicalbook.com | sigmaaldrich.comchemicalbook.com |

Mitigation of Side Reaction Pathways, including δ-Lactam Formation

During peptide synthesis, particularly with arginine residues, side reactions can compromise the purity and yield of the desired peptide. One significant side reaction is the formation of a six-membered ring lactam, often referred to as δ-lactam formation researchgate.netacs.org. This occurs when the activated carboxyl group of an amino acid residue reacts intramolecularly with the guanidino group of arginine, especially under basic conditions or during activation steps. The guanidino group of arginine, with its high pKa, can become partially deprotonated and act as a nucleophile researchgate.net.

To mitigate this, Fmoc-protected arginine derivatives with a protected guanidino group, such as Fmoc-D-Arg(Pbf)-OH or Fmoc-D-Arg(Boc)₂-OH, are widely used advancedchemtech.combiosynth.com. The Pbf group, in particular, is known for its effectiveness in preventing arginine-related side reactions, including lactamization researchgate.net. Research indicates that the impurity profiles in some green solvent systems can be dominated by incomplete coupling of arginine due to lactamization, suggesting that optimization of coupling conditions for arginine residues is crucial acs.org. Strategies to minimize lactamization include using appropriate coupling reagents, optimizing reaction times, controlling base concentration during Fmoc deprotection, and employing specific solvent systems researchgate.netacs.org.

Principles of Green Chemistry in Fmoc-D-Arginine Derivative Production

The principles of green chemistry are increasingly important in the synthesis of amino acid derivatives to reduce environmental impact and improve sustainability. This involves using less hazardous solvents, minimizing waste, improving atom economy, and employing more energy-efficient processes.

In the context of Fmoc-D-Arginine derivative production, green chemistry approaches include:

Solvent Selection: Transitioning from traditional solvents like DMF to greener alternatives such as 2-MeTHF or NBP/DOL chempep.comunive.itresearchgate.net.

Atom Economy: Developing synthetic routes that maximize the incorporation of starting materials into the final product, thereby reducing waste. This can involve minimizing the use of protecting groups or employing more efficient protection/deprotection strategies researchgate.net.

Reduced Reagent Usage: Optimizing reaction stoichiometry to avoid excess reagents, particularly expensive or hazardous ones. For example, using a lower molar ratio of Pbf-Cl in the Pbf protection step can significantly reduce costs and waste google.com.

Catalysis: Exploring catalytic methods that can improve reaction efficiency and reduce the need for stoichiometric reagents.

Minimal Protection Strategies: Investigating the use of side-chain unprotected amino acids where feasible, although arginine often requires side-chain protection due to its reactive guanidino group researchgate.netrsc.org.

Engineering of Arginine-Rich Peptides for Specific Research Objectives

The strategic incorporation of D-amino acids, particularly D-arginine, into peptide sequences is a cornerstone of modern peptide engineering. This approach leverages the unique properties conferred by the D-enantiomer to overcome limitations of naturally occurring L-peptides, thereby enabling specific research objectives across various scientific disciplines. Fmoc-D-Arg(Pbf)-OH serves as a critical building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), facilitating the precise assembly of these engineered peptides. The D-configuration of arginine, coupled with the inherent cationic nature of its side chain, allows for the design of peptides with enhanced stability, improved cellular uptake, and tailored biological activities.

Enhancing Peptide Stability and Bioavailability

A primary driver for incorporating D-arginine is to increase a peptide's resistance to enzymatic degradation. Proteases, which are abundant in biological systems, preferentially cleave L-amino acid peptide bonds. Peptides containing D-amino acids, including D-arginine, are generally resistant to such proteolytic activity, leading to significantly prolonged half-lives and improved bioavailability biorxiv.orgmdpi.combiorxiv.orgfrontiersin.orgresearchgate.netnih.gov. For instance, in the engineering of antimicrobial peptides, replacing L-arginine with D-arginine in oncocin analogs resulted in a substantial increase in bioavailability, extending it from 25 minutes to over 8 hours, while also slightly enhancing antibacterial activity peptide.com. Similarly, D-amino acid substitution in R4F4 peptide derivatives significantly improved their protease resistance biorxiv.orgbiorxiv.org.

Improving Cell Penetration and Cargo Delivery

Arginine-rich peptides (ARPs) are frequently designed as cell-penetrating peptides (CPPs) due to their ability to traverse cell membranes efficiently frontiersin.orgcapes.gov.brmdpi.comresearchgate.netnih.govresearchgate.net. The incorporation of D-arginine into these sequences can further modulate their cell penetration capabilities. Research suggests that D-arginine in CPPs can enhance endosomal escape by altering the peptide's charge distribution . This makes D-arginine-containing ARPs valuable tools for delivering various biomolecules, including nucleic acids, proteins, and therapeutic agents, into cells for research and potential therapeutic applications frontiersin.orgmdpi.comresearchgate.netresearchgate.netnih.gov. For example, peptide amphiphiles synthesized using Fmoc-based SPPS and incorporating D-arginine derivatives have demonstrated enhanced cellular uptake of model drugs nih.gov. Furthermore, specific arginine-rich peptides engineered with D-amino acid substitutions have shown promise in delivering cargo proteins like green fluorescent protein (GFP) into cells mdpi.comchapman.edu.

Applications in Antimicrobial and Antiviral Research

The development of novel antimicrobial peptides (AMPs) is a critical area of research, and D-arginine incorporation has proven beneficial. By substituting D-arginine for L-lysine in the antimicrobial peptide RLA, researchers observed improved membrane permeability and increased mitochondrial accumulation in target bacteria peptide.com. Studies on R4F4 peptide derivatives have shown that D-amino acid substitution, alongside cyclization, significantly enhances both protease resistance and antimicrobial activity biorxiv.orgbiorxiv.org. Fmoc-triazine amino acids, which can be incorporated into peptidomimetics using SPPS, have also yielded short antimicrobial peptidomimetics with enhanced proteolytic stability researchgate.netmdpi.com.

Therapeutic Applications in Disease Research

The engineered properties of D-arginine-containing ARPs extend to various therapeutic research areas. In neurodegenerative disease research, poly-arginine peptides such as R18D (an 18-mer of D-arginine) have shown potential in mitigating Parkinson's disease pathology by inhibiting α-synuclein aggregation and uptake in neurons mdpi.com. In cancer research, peptidomimetics incorporating D-amino acids have been designed to inhibit protein-protein interactions crucial to cancer progression nih.gov. For instance, a cyclic, D-amino acid-containing peptidomimetic demonstrated nanomolar inhibitory activity against HER2-overexpressing cancer cell lines and exhibited good stability in serum nih.gov. Additionally, D-amino acid substitutions in poly(lysine) peptides, synthesized via Fmoc-SPPS, have yielded stable structures suitable for gene delivery applications frontiersin.org.

Role of this compound in Enabling These Engineering Efforts

Fmoc-D-Arg(Pbf)-OH is the standard and most widely used derivative for introducing D-arginine into peptide sequences during Fmoc-SPPS peptide.comfrontiersin.orgmdpi.comnih.govchempep.comsigmaaldrich.comnih.govsemanticscholar.orgacs.orgomizzur.comresearchgate.net. The 9-fluorenylmethoxycarbonyl (Fmoc) group provides base-labile protection for the α-amino group, while the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group protects the reactive guanidino side chain of arginine sigmaaldrich.comnih.govsemanticscholar.org. This dual protection strategy ensures efficient coupling reactions, minimizes side reactions, and allows for the controlled assembly of complex peptide sequences. The availability of high-purity Fmoc-D-Arg(Pbf)-OH from commercial suppliers has been instrumental in advancing research into engineered arginine-rich peptides for a diverse range of specific research objectives.

Table 1: Impact of D-Arginine Substitution on Peptide Properties

| Peptide/Analogue | Modification | Objective/Property | Finding/Result | Source |

| Oncocin analog | L-Arg to D-Arg substitution | Bioavailability | Increased from 25 minutes to >8 hours | peptide.com |

| Oncocin analog | L-Arg to D-Arg substitution | Antibacterial Activity | Slightly improved | peptide.com |

| RLA analog | D-Lys to D-Arg substitution | Membrane Permeability | Improved | peptide.com |

| RLA analog | D-Lys to D-Arg substitution | Mitochondrial Accumulation | Increased | peptide.com |

| R4F4 derivatives | D-amino acid substitution | Protease Resistance | Significantly improved | biorxiv.orgbiorxiv.org |

| R4F4 derivatives | D-amino acid substitution | Antimicrobial Activity | Significantly improved | biorxiv.orgbiorxiv.org |

| Poly(arginine) peptides | L-Arg to D-Arg substitution | Endosomal Escape | Enhanced by altering charge distribution | |

| Chex1-Arg20 analog | Arginine at position 20 to D-arginine | Antibacterial Activity | Did not greatly affect activity against K. pneumoniae | frontiersin.org |

| Peptidomimetic (Compound 32) | Cyclic, D-amino acid-containing | HER2-overexpressing cancer cell lines IC50 | Nanomolar range | nih.gov |

| Peptidomimetic (Compound 32) | Cyclic, D-amino acid-containing | Serum Stability | Stable for 48 hours | nih.gov |

Pharmacological and Biomedical Research Applications

Bioconjugation and Bio-Material Science Research

Design of Peptide-Based Hydrogels and Scaffolds for Tissue Engineering Applications

Peptide hydrogels, formed from self-assembling peptides, are emerging as promising biomaterials for tissue engineering due to their ability to mimic the extracellular matrix (ECM) biorxiv.orgrsc.orgresearchgate.netmdpi.comacs.orgresearchgate.netnih.govmdpi.comacs.org. These materials offer a three-dimensional environment that supports cell growth, proliferation, and differentiation, providing crucial mechanical support and biological cues for tissue regeneration biorxiv.orgrsc.orgacs.org. The incorporation of Fmoc-protected amino acids, including Fmoc-D-Arg-OH, allows for precise control over the self-assembly process and the resulting hydrogel properties.

The arginine residue itself is significant in biomaterials, often found in bioactive sequences like arginine-glycine-aspartic acid (RGD), which promotes cell adhesion by interacting with integrins on cell surfaces biorxiv.orgresearchgate.netmdpi.comrroij.com. The use of D-arginine, facilitated by this compound in synthesis, offers a distinct advantage: increased resistance to enzymatic degradation. This enhanced stability translates to longer-lasting hydrogel scaffolds and improved peptide functionality in biological environments peptide.comfrontiersin.orgiris-biotech.denih.gov.

Specific Research Findings and Applications:

Bone Regeneration: Multicomponent peptide-based hydrogels composed of Fmoc-diphenylalanine (FmocFF) and Fmoc-arginine (FmocR) have been developed for bone tissue engineering acs.orgresearchgate.net. In these systems, FmocFF contributes to the hydrogel's rigidity and stability, while FmocR, due to its arginine moiety, mediates high affinity to hydroxyapatite (B223615) (HAP). These composite hydrogels exhibit robust mechanical strength, with reported storage moduli up to 29-30 kPa, and effectively support cell adhesion and in vitro cell viability, suggesting their utility as functional biomaterials for enhanced bone regeneration acs.orgresearchgate.net.

Cartilage Engineering: Hybrid hydrogels formed by combining FmocFF with Fmoc-RGD have demonstrated potential in cartilage tissue engineering biorxiv.org. When used to encapsulate mesenchymal stem cells (MSCs), these hydrogels have supported MSC viability and multi-lineage differentiation in vitro and in vivo, with MSCs surviving for up to a week biorxiv.org. The incorporation of Fmoc-RGD sequences provides specific binding sites for cells, promoting greater cell adhesion and improved function biorxiv.orgresearchgate.netmdpi.comrroij.com.

General Hydrogel Properties: Fmoc-FF based hydrogels are noted for their stability, transparency, and biocompatibility biorxiv.org. The ability to incorporate specific peptide motifs like RGD into Fmoc-peptide hydrogels allows for the design of materials that actively promote cell-cell and cell-matrix interactions, thereby influencing cell behavior and promoting tissue repair acs.orgrroij.com.

Table 1: Peptide Hydrogels Incorporating Arginine Moieties for Tissue Engineering

| Peptide Component(s) | Tissue Engineering Application | Key Feature/Benefit | Reported Mechanical Property (Example) |

| Fmoc-FF / Fmoc-R | Bone Regeneration | Rigidity, stability, high affinity to hydroxyapatite (HAP) due to arginine moiety. | Storage Modulus: 29-30 kPa acs.orgresearchgate.net |

| Fmoc-FF / Fmoc-RGD | Cartilage Tissue Engineering | Supports MSC viability and differentiation; promotes cell adhesion via RGD sequence. | Supports MSC growth for up to 7 days biorxiv.org |

| Fmoc-fFfFGRGD | Tissue Engineering | Promotes cell adhesion and proliferation; combines gelation properties with cell adhesion motifs. | Not specified |

| Fmoc-based peptides | General Tissue Engineering | Mimics ECM structure, provides mechanical support, biocompatible, tunable properties. | Varies based on sequence rsc.orgresearchgate.net |

Contributions to Protein Engineering and Functional Diversification

This compound is a fundamental building block in modern peptide synthesis, particularly within the framework of Fmoc-based Solid-Phase Peptide Synthesis (SPPS) peptide.comfrontiersin.orgchempep.comnih.govrsc.orgmdpi.com. Its primary role is to enable the precise incorporation of D-arginine residues into peptide sequences. The Fmoc group provides temporary protection to the alpha-amino group, while side-chain protecting groups, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), are employed to shield the reactive guanidine (B92328) moiety of arginine, preventing unwanted side reactions during synthesis chempep.comnih.govrsc.orgmdpi.com.

Enhancing Peptide Stability and Pharmacokinetics: A key contribution of this compound lies in its ability to introduce D-amino acids into peptides. The incorporation of D-amino acids significantly enhances a peptide's resistance to proteolytic enzymes present in biological systems, thereby increasing its stability and extending its half-life peptide.comfrontiersin.orgiris-biotech.denih.gov. This property is crucial for developing peptides with improved pharmacokinetic profiles, making them more suitable for therapeutic applications. For instance, replacing L-arginine with D-arginine in analogs of the antimicrobial peptide oncocin resulted in a substantial increase in bioavailability, from 25 minutes to over 8 hours, while also slightly enhancing antibacterial activity peptide.com.

Functional Peptide Design and Bioconjugation: this compound is instrumental in the design of various functional peptides. It is widely used in the synthesis of antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), where the D-arginine residue can modulate biological activity, cellular uptake, and membrane permeability peptide.comfrontiersin.org. Furthermore, its use in synthesizing peptides for bioconjugation is important, as the guanidine group can participate in binding interactions or influence solubility chempep.com. The compound is a standard reagent in academic and industrial research for creating peptides used in structural, functional, and biochemical studies chempep.com.

D-Proteins and Mirror-Image Biology: The availability of this compound is essential for the synthesis of D-peptides and, by extension, D-proteins nih.gov. These mirror-image biomolecules are critical for developing novel biological systems and therapeutic agents that can interact with biological targets in a chiral-specific manner. The ability to synthesize D-proteins using building blocks like this compound opens avenues for creating stable peptide binders with unique recognition modes, advancing fields such as drug discovery and the study of mirror-image biology nih.gov.

Table 2: Contributions of this compound to Protein Engineering and Peptide Functionalization

| Peptide Modification Strategy | Impact on Peptide Properties | Example Application/Benefit |

| Incorporation of D-Arginine via this compound in SPPS | Increased resistance to proteolytic degradation, enhanced stability. | Improved pharmacokinetic properties, longer half-lives, increased bioavailability (e.g., Oncocin analog: 25 min to >8 hrs) peptide.com. |

| Synthesis of D-peptide sequences | Enhanced stability against enzymatic breakdown, potential for novel biological interactions. | Development of mirror-image biological systems, creation of stable peptide binders for therapeutic targets frontiersin.orgnih.gov. |

| Use as a building block for poly(D-arginine) sequences | Improved cell permeability, extended half-lives in biological systems. | Applications in cell biology and medicinal chemistry, facilitating cellular translocation and trafficking frontiersin.org. |

| Incorporation into functional peptides (e.g., AMPs, CPPs) | Modulation of biological activity, cellular uptake, and membrane permeability. | Design of more effective antimicrobial agents and cell-penetrating peptides peptide.comfrontiersin.org. |

| Use in peptide synthesis for bioconjugation and research tools | Facilitates binding interactions, influences solubility, enables structural/functional studies. | Creation of probes, development of peptide-based therapeutics, and fundamental research into peptide structure-activity relationships chempep.com. |

Compound List:

this compound

Fmoc-D-Arg(Pbf)-OH

Fmoc-FF (Fmoc-diphenylalanine)

Fmoc-RGD (Fmoc-arginine-glycine-aspartic acid)

Fmoc-R (Fmoc-arginine)

Fmoc-fFfFGRGD

D-arginine

L-arginine

Analytical and Spectroscopic Characterization in Research Environments

Chromatographic Methodologies for Analysis and Purification

Chromatographic techniques are indispensable for both the analysis and purification of Fmoc-D-Arg-OH and its corresponding peptides. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of Fmoc-protected amino acids and for monitoring the progress of solid-phase peptide synthesis (SPPS). phenomenex.com The purity of commercially available this compound is often determined by HPLC, with purities typically exceeding 95% to 98%. tcichemicals.comtcichemicals.comvwr.comvwr.comavantorsciences.com

In the context of peptide synthesis, reversed-phase HPLC (RP-HPLC) is routinely used. This method employs a non-polar stationary phase and a polar mobile phase. A common mobile phase system for peptide analysis consists of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. phenomenex.comacs.org For instance, peptides can be purified using a linear gradient of eluent A (0.1% TFA in water) and eluent B (0.1% TFA in 80% acetonitrile/20% water). acs.org

Table 1: Representative HPLC Conditions for Fmoc-Amino Acid Analysis

| Parameter | Condition | Reference |

| Column | Lux 5 µm Cellulose-1, Cellulose-2, Cellulose-3, or Cellulose-4 (250 x 4.6 mm) | phenomenex.com |

| Mobile Phase | Varied, often A: 0.1% TFA in Water, B: 0.1% TFA in Acetonitrile | phenomenex.com |

| Flow Rate | 1.0 mL/min | phenomenex.com |

| Detection | UV at 220 nm | phenomenex.com |

| Temperature | Ambient | phenomenex.com |

Chiral Chromatography for Enantiomeric Purity Assessment

Ensuring the enantiomeric purity of this compound is critical, as the presence of the L-enantiomer can lead to the synthesis of undesired diastereomeric peptides. Chiral chromatography is the primary method for this assessment. phenomenex.com The required enantiomeric excess (ee) for Fmoc-amino acids in peptide synthesis is often greater than 99.0%, and can be as high as ≥99.8% ee. phenomenex.com

Various chiral stationary phases (CSPs) are employed for the enantioseparation of Fmoc-amino acids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective. phenomenex.comresearchgate.net For example, a study utilizing four different polysaccharide-based CSPs found that Lux Cellulose-2 successfully resolved 18 of the 19 common Fmoc-protected α-amino acids under reversed-phase conditions. phenomenex.com Another approach uses quinine-based zwitterionic and anion-exchanger type CSPs. nih.gov A general observation is that under many conditions, the D-enantiomer elutes before the L-enantiomer. nih.gov Supercritical fluid chromatography (SFC) has also been explored as a faster and more environmentally friendly alternative to HPLC for chiral separations of Fmoc-amino acids. researchgate.net

Table 2: Chiral Stationary Phases for Fmoc-Amino Acid Enantioseparation

| Chiral Stationary Phase | Separation Principle | Typical Mobile Phase Additives | Reference |

| Polysaccharide-based (e.g., Lux Cellulose) | Chiral recognition by carbamate (B1207046) derivatives of cellulose | Trifluoroacetic Acid (TFA) | phenomenex.comresearchgate.net |

| Quinine-based Zwitterionic (ZWIX) | Ion-exchange and zwitterionic interactions | Triethylamine (TEA) and Formic Acid (FA) | nih.gov |

| Quinine-based Anion-Exchanger (QN-AX) | Anion-exchange interactions | Triethylamine (TEA) and Formic Acid (FA) | nih.govmdpi.com |

Structural Elucidation Techniques for D-Arginine Containing Peptides

Once a peptide containing D-arginine is synthesized, spectroscopic techniques are employed to confirm its primary structure and investigate its three-dimensional conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and dynamics of peptides in solution. spectralservice.de Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. 1H NMR spectra can confirm the presence or absence of specific amino acid residues. spectralservice.de For D-arginine, characteristic signals for the side-chain protons can be observed. np-mrd.orghmdb.ca

13C NMR is also valuable, with the carbonyl signals appearing in a distinct region (typically 169-173 ppm), where each signal can correspond to a specific amino acid residue. spectralservice.de Two-dimensional NMR techniques such as COSY, TOCSY, NOESY, HSQC, and HMBC are essential for determining the complete amino acid sequence and for elucidating the three-dimensional structure of the peptide through the detection of through-bond and through-space correlations between nuclei. spectralservice.de The NεH group of the arginine side chain is particularly convenient for 1H-15N NMR studies due to its relatively sharp signals when hydrogen exchange is slow. nih.gov

Table 3: NMR Chemical Shifts for Arginine Side Chain Protons in D2O

| Proton | Chemical Shift (ppm) (approximate) |

| α-CH | 3.8 |

| β-CH2 | 1.9 |

| γ-CH2 | 1.7 |

| δ-CH2 | 3.2 |

Note: Chemical shifts are approximate and can vary based on pH, temperature, and peptide sequence.

Mass Spectrometry (MS) for Sequence and Modification Verification

Mass spectrometry (MS) is a powerful tool for verifying the molecular weight of the synthesized peptide, thereby confirming its sequence and the successful incorporation of this compound. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used. nih.govcaltech.edu

In MALDI-MS analysis of tryptic digests, peptides containing a C-terminal arginine residue often show a higher signal intensity compared to those with lysine (B10760008). acs.orgnih.gov This phenomenon can aid in the identification of arginine-containing peptides in complex mixtures. acs.org Specific chemical labeling techniques targeting the arginine guanidinium (B1211019) group can also be used to provide a characteristic mass shift and isotope pattern, further increasing confidence in peptide identification. researchgate.net ESI-MS has been used to study the non-covalent interactions of arginine residues within peptides, for example, by observing the formation of stable complexes with crown ethers. caltech.edu Tandem mass spectrometry (MS/MS) is used to fragment the peptide and obtain sequence information, confirming the position of the D-arginine residue.

Advanced Spectroscopic Methods for Mechanistic Insights

Advanced spectroscopic techniques can provide deeper insights into the mechanisms of action and interaction of D-arginine-containing peptides. Fluorescence spectroscopy, for instance, is widely used to study peptide self-assembly and aggregation. mdpi.com Changes in the fluorescence emission of intrinsic fluorophores like tyrosine or tryptophan, or extrinsic fluorescent probes, can indicate conformational changes or the formation of aggregates. mdpi.com

Other methods, such as X-ray crystallography, provide high-resolution structural information that can explain the functional consequences of incorporating a D-amino acid. For example, a crystal structure of a ribosome with a D-aminoacyl-tRNA analog revealed how the D-amino acid's stereochemistry hinders optimal positioning for peptide bond formation, providing a mechanistic basis for ribosomal discrimination against D-amino acids. nih.gov These advanced methods, while not directly analyzing this compound itself, are crucial for understanding the structural and functional implications of its incorporation into a peptide chain. nih.govgsu.eduacs.org

Computational and Theoretical Studies

Molecular Modeling and Simulation of Peptide Dynamics and Interactions

Molecular modeling and simulation techniques are indispensable for exploring the conformational landscape of peptides and their interactions with biological targets. springernature.com The inclusion of Fmoc-D-Arg-OH in a peptide sequence significantly influences its structural and dynamic properties. Molecular dynamics (MD) simulations, in particular, offer a window into the time-resolved behavior of these molecules in various environments.

The D-configuration of the arginine residue can dramatically alter the peptide's secondary structure and its resistance to proteolytic degradation. chempep.comnih.gov MD simulations can predict how the stereochemistry at this position affects the local and global conformation of the peptide backbone. These simulations can reveal preferred dihedral angles and the propensity to form stable secondary structures like helices or sheets, which are crucial for biological activity.

Furthermore, the interactions of the arginine side chain are critical for molecular recognition. nih.gov The guanidinium (B1211019) group of arginine is capable of forming multiple hydrogen bonds and electrostatic interactions. nih.govbris.ac.uk MD simulations can elucidate the specific interaction patterns of the D-arginine side chain within a peptide-receptor complex, providing insights into binding affinity and specificity. The simulations can also model the hydration properties of the arginine side chain, which are known to be a key factor in its interactions. nih.govnih.govbris.ac.uk

| Parameter | Value/Description |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |

| Simulation Time | Nanoseconds to Microseconds |

| Ensemble | NVT or NPT |

| Temperature | Physiological (e.g., 300 K) |

| Pressure | 1 atm (for NPT simulations) |

Quantum Chemical Approaches for Understanding Reactivity and Protecting Group Behavior

Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. These approaches are particularly useful for studying the behavior of the Fmoc protecting group and the intrinsic properties of the D-arginine side chain.

The lability of the Fmoc group under basic conditions is central to its utility in SPPS. chempep.com Quantum chemical calculations can model the reaction mechanism of Fmoc deprotection, identifying the transition states and intermediates involved. This allows for a rationalization of the reaction kinetics and can aid in the development of more efficient deprotection strategies.

| Descriptor | Significance |

|---|---|

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Electrostatic Potential | Reveals sites susceptible to electrophilic or nucleophilic attack. |

| Partial Atomic Charges | Quantifies the charge distribution within the molecule. |

| Proton Affinity | Measures the basicity of the guanidinium group. |

Structure-Activity Relationship (SAR) Prediction through Computational Methods

Understanding the relationship between the structure of a peptide and its biological activity is a cornerstone of medicinal chemistry. oncodesign-services.comuni-bonn.deuni-bonn.de Computational methods play a vital role in establishing and predicting these structure-activity relationships (SAR). The incorporation of this compound into a peptide provides a key point for structural modification to probe and optimize biological activity.

Computational SAR methods can be used to build models that correlate the structural features of a series of related peptides with their observed biological activities. oncodesign-services.com These models can then be used to predict the activity of novel peptide designs. The properties of the D-arginine residue, such as its size, shape, hydrophobicity, and hydrogen bonding capacity, are important descriptors in these models.

By systematically modifying the peptide sequence in silico, for example, by replacing D-arginine with other natural or non-natural amino acids, computational models can predict the impact of these changes on activity. nih.gov This allows for the rational design of peptides with improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

| Method | Description |

|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models to relate molecular descriptors to biological activity. researchgate.net |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. |

| Molecular Docking | Predicts the binding mode and affinity of a peptide to its target receptor. |

| Free Energy Perturbation (FEP) | Calculates the relative binding affinities of a series of related ligands. |

Comparative Research on Arginine Side Chain Protection

Orthogonal Protecting Group Strategies in Multi-Arginine Peptide Synthesis

The synthesis of peptides containing multiple arginine residues presents a significant challenge due to the increased probability of incomplete deprotection and side reactions. Orthogonal protecting group strategies, where different classes of protecting groups can be removed under distinct chemical conditions, are highly valuable in this context.

A key example of an orthogonal strategy involves the use of the NO2 group . Since it is stable to TFA, it can be retained on the arginine side chain while other acid-labile protecting groups (such as Boc on lysine (B10760008) or t-butyl on aspartic acid) are removed during the final cleavage from the resin. mdpi.com The NO2 group can then be selectively removed in a subsequent step while the peptide is still on the solid support, for instance, using SnCl2 in a non-standard solvent like 2-MeTHF. mdpi.comnih.gov This approach allows for the selective deprotection of arginine residues, which can be advantageous for subsequent site-specific modifications of the peptide.

Another strategy involves the use of protecting groups with different degrees of acid lability. For instance, in a peptide with multiple arginine residues, one could theoretically employ a combination of Pbf (highly acid-labile) and Mtr (more acid-stable). A short treatment with a milder TFA cocktail could selectively remove the Pbf group, leaving the Mtr group intact for removal under stronger acidic conditions. However, the practical implementation of such a strategy based on differential acid lability can be challenging due to the lack of sharp selectivity, often leading to a mixture of partially deprotected products.

The development of novel protecting groups with unique cleavage conditions continues to expand the toolbox for orthogonal synthesis. The ideal scenario for a multi-arginine peptide would be to have a set of protecting groups for the different arginine residues that can be removed independently without affecting each other or the rest of the peptide.

Impact of Protecting Group Choice on Peptide Yield and Final Purity

The choice of arginine protecting group has a direct and significant impact on the final yield and purity of the synthesized peptide. Incomplete deprotection and the formation of side products are major factors that reduce the yield of the desired peptide and complicate its purification.

Research has shown that for the synthesis of a tryptophan-containing peptide, the use of Arg(Pbf) resulted in a significantly higher yield of the desired product (69%) after a 3-hour cleavage and deprotection with TFA, compared to when Arg(Pmc) was used (46%). peptide.com This difference is largely attributed to the reduced alkylation of the tryptophan residue when Pbf is employed.

The tendency of a protecting group to promote side reactions during coupling also affects purity. As mentioned earlier, Fmoc-Arg(Pbf)-OH is more prone to δ-lactam formation than Fmoc-Arg(NO2)-OH . nih.gov This side reaction consumes the activated amino acid, leading to lower coupling efficiency and the potential for deletion sequences, which will be present as impurities in the crude product. While a study showed that after 120 minutes, both Pbf and NO2 derivatives can achieve high coupling efficiency (>99%), the initial rate of the productive reaction is faster for the NO2 derivative due to the suppression of the δ-lactam side reaction. nih.gov

The slow deprotection kinetics of Mtr in multi-arginine peptides is a major contributor to lower yields and purity. The need for extended TFA treatment can lead to the degradation of the target peptide, resulting in a complex mixture of byproducts that are difficult to separate by HPLC. thermofisher.com

| Protecting Group | Impact on Yield | Impact on Purity |

|---|---|---|

| Pbf | Generally high yields due to efficient deprotection. A comparative study showed a 69% yield for a Trp-containing peptide. peptide.com | Purity can be compromised by δ-lactam formation during coupling. |

| NO2 | Yield can be high if the reductive deprotection is efficient and does not affect the peptide. | High purity due to minimal δ-lactam formation. Potential for impurities if deprotection is incomplete or causes side reactions. |

| Mtr | Often lower yields in multi-arginine peptides due to incomplete deprotection and peptide degradation during prolonged acid treatment. thermofisher.com | Lower purity due to a higher likelihood of deletion sequences and side products from extended acid exposure. |

| Pmc | Yields can be lower, especially in Trp-containing peptides. A comparative study showed a 46% yield. peptide.com | Purity is often compromised by tryptophan alkylation byproducts. |

Q & A

Q. Q1. What are the critical steps for synthesizing Fmoc-D-Arg-OH using solid-phase peptide synthesis (SPPS)?

The synthesis involves sequential Fmoc deprotection and coupling steps. Key steps include:

- Side-chain protection : Use acid-labile groups (e.g., Pbf for arginine) to prevent undesired reactions during synthesis .

- Deprotection : Treat with 20% piperidine in DMF to remove the Fmoc group .

- Coupling : Activate the carboxyl group with reagents like HBTU/DIPEA in DMF, followed by coupling to the resin-bound peptide chain .

- Cleavage : Use TFA-based cocktails (e.g., TFA:H2O:TIS = 95:2.5:2.5) to release the peptide and remove side-chain protections .

Q. Q2. How can researchers assess the purity and chiral integrity of this compound?

- HPLC Analysis : Use reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to detect impurities like dipeptide derivatives or β-alanine byproducts .

- Chiral Analysis : Employ chiral stationary phase columns or circular dichroism (CD) spectroscopy to confirm the absence of L-Arg enantiomers, a critical quality control step for D-configuration integrity .

Q. Q3. What solvent systems are optimal for dissolving this compound in peptide synthesis?

this compound exhibits limited solubility in aqueous buffers. Recommended protocols:

- Primary Solvent : DMSO (10 mM stock solutions) due to its compatibility with SPPS .

- Enhanced Solubility : Heat to 37°C and sonicate for 10–15 minutes. Avoid prolonged heating to prevent racemization .

Advanced Research Questions

Q. Q4. How can researchers mitigate racemization during this compound coupling in SPPS?

Racemization is a major concern for D-amino acids. Mitigation strategies include:

- Low-Temperature Coupling : Perform reactions at 4°C to reduce base-induced racemization .

- Coupling Reagent Optimization : Use Oxyma Pure/DIC systems instead of HOBt-based reagents, as they generate less epimerization .

- Real-Time Monitoring : Employ in situ FTIR to track carboxylate activation and minimize exposure to racemization-prone conditions .

Q. Q5. What analytical methods are suitable for identifying and quantifying impurities in this compound batches?

- LC-MS/MS : Detect and quantify impurities like Fmoc-β-Ala-OH (common byproduct from Fmoc-OSu side reactions) with high sensitivity .

- NMR Spectroscopy : Use -NMR to trace fluorine-containing impurities (if applicable) and -NMR to resolve diastereomers .

- Ion-Exchange Chromatography : Separate charged impurities (e.g., unprotected Arg) under alkaline conditions .

Q. Q6. How can researchers optimize this compound coupling efficiency in sterically hindered peptide sequences?

- Double Coupling : Repeat the coupling step with fresh reagents to ensure complete reaction .

- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (50°C, 20 W) to enhance diffusion in congested regions .

- Resin Swelling : Pre-swell resins (e.g., Rink amide) in DCM for 1 hour before synthesis to improve accessibility .

Q. Q7. What strategies are recommended for scaling up this compound synthesis while maintaining enantiomeric excess (EE)?

- Process Analytical Technology (PAT) : Implement inline UV monitoring to track EE during large-scale reactions .

- Crystallization Control : Use chiral auxiliaries or solvent/anti-solvent systems (e.g., ethanol/water) to crystallize and isolate the D-enantiomer .

- Batch Consistency : Validate each scale-up batch using chiral HPLC and compare retention times with reference standards .

Methodological and Experimental Design Questions

Q. Q8. How should researchers design experiments to address contradictions in reported solubility data for this compound?

- Systematic Solubility Screening : Test the compound in 10+ solvents (e.g., DMF, NMP, THF) at varying temperatures (4°C, 25°C, 37°C) and document kinetic solubility profiles .

- Cross-Validation : Compare results with orthogonal methods (e.g., dynamic light scattering vs. nephelometry) to resolve discrepancies .

Q. Q9. What statistical approaches are appropriate for analyzing batch-to-batch variability in this compound synthesis?

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., coupling time, reagent equivalents) affecting purity and yield .

- Multivariate Analysis (MVA) : Apply PCA or PLS models to correlate process parameters (e.g., temperature, solvent volume) with critical quality attributes (CQAs) .

Q. Q10. How can researchers integrate this compound into peptidomimetic drug discovery pipelines effectively?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。